2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid
Description
2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid is a fluorinated aromatic compound featuring a formamido (-NHC(O)-) linker bridging a 3-(difluoromethoxy)phenyl group and an acetic acid moiety.
Properties
IUPAC Name |
2-[[3-(difluoromethoxy)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c11-10(12)17-7-3-1-2-6(4-7)9(16)13-5-8(14)15/h1-4,10H,5H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXJYMXLBWQGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285787 | |
| Record name | N-[3-(Difluoromethoxy)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565167-97-7 | |
| Record name | N-[3-(Difluoromethoxy)benzoyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565167-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Difluoromethoxy)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid typically involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: The starting material, 3-(difluoromethoxy)aniline, is reacted with formic acid to form the intermediate 3-(difluoromethoxy)phenylformamide.
Coupling with Acetic Acid: The intermediate is then coupled with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Varied Substituent Positions
Difluoromethoxy Positional Isomers
- 2-[(3,5-Difluorophenyl)formamido]acetic acid (CAS 923691-92-3): This analog replaces the difluoromethoxy group with fluorine atoms at the 3- and 5-positions of the phenyl ring.
- 2-[(2,4-Difluorophenyl)formamido]acetic acid (CAS 918157-04-7): Fluorine atoms at the 2- and 4-positions create a distinct electronic environment. The ortho-fluorine may introduce steric hindrance, impacting molecular conformation .
Table 1: Key Structural Analogs
Key Observations :
Trifluoromethoxy vs. Difluoromethoxy Derivatives
Compounds with trifluoromethoxy (-OCF₃) groups, such as 2-(4-Trifluoromethoxyphenyl)acetic acid (CAS 886500-45-4), exhibit greater electronegativity and steric bulk than difluoromethoxy analogs. These properties can enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
Table 2: Fluorinated Substituent Effects
| Substituent | Electronegativity | Steric Bulk | Example Compound |
|---|---|---|---|
| Difluoromethoxy (-OCF₂H) | High | Moderate | Target compound |
| Trifluoromethoxy (-OCF₃) | Higher | Larger | 2-(4-Trifluoromethoxyphenyl)acetic acid |
Functional Group Modifications
- 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS 776324-86-8): The addition of a methoxy group at the 4-position increases electron-donating effects, which could modulate electronic properties and binding kinetics .
Pharmacological and Industrial Relevance
- PDE4 Inhibition Potential: Compounds with difluoromethoxy groups, such as roflumilast (a PDE4 inhibitor with IC₅₀ = 0.8 nM), demonstrate the therapeutic significance of this motif in anti-inflammatory applications .
- Discontinued Status : The target compound’s discontinued status by CymitQuimica may reflect challenges in synthesis, stability, or commercial demand compared to more stable analogs like 3-(Difluoromethoxy)phenylacetic acid .
Biological Activity
2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C10H9F2NO4
- Molecular Weight : 251.18 g/mol
- Key Functional Groups : Difluoromethoxy group, formamido group, and acetic acid moiety.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances binding affinity, potentially modulating various biological pathways. Detailed studies are necessary to elucidate the exact mechanisms involved in its action.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions.
- Analgesic Potential : Investigations into its analgesic effects suggest it may alleviate pain through modulation of pain pathways.
Research Findings and Case Studies
-
Antimicrobial Activity :
- In vitro studies demonstrated that this compound inhibited the growth of specific bacterial strains, showcasing its potential as a therapeutic agent against infections.
- Comparative studies with other derivatives indicated that modifications to the difluoromethoxy group could enhance or reduce antimicrobial efficacy.
-
Anti-inflammatory Studies :
- Animal models have shown that administration of the compound resulted in reduced inflammation markers, suggesting a mechanism involving inhibition of pro-inflammatory cytokines.
- A study comparing this compound with established anti-inflammatory drugs revealed comparable efficacy, positioning it as a candidate for further development.
-
Therapeutic Applications :
- The compound has been investigated for use in drug formulations aimed at treating chronic pain and inflammatory diseases. Its dual action as both an anti-inflammatory and analgesic makes it a promising candidate for combination therapies.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against select bacterial strains | |
| Anti-inflammatory | Reduced inflammation in animal models | |
| Analgesic | Potential pain relief mechanism | |
| Synergistic Effects | Enhanced efficacy when combined with other agents |
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid, and what parameters critically influence reaction yield?
Answer:
The synthesis typically involves coupling a 3-(difluoromethoxy)phenylamine derivative with a protected glycine moiety (e.g., chloroacetic acid derivatives) under amide-forming conditions. Key steps include:
- Formamido linkage formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for reaction with the amine .
- Protection/deprotection strategies : Protect the acetic acid group during synthesis to avoid side reactions; final deprotection under mild acidic conditions .
- Critical parameters :
Advanced: How can computational chemistry be integrated to optimize the synthesis and stability of this compound?
Answer:
Computational methods reduce trial-and-error experimentation:
- Reaction pathway prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for formamido bond formation .
- Solvent effects : COSMO-RS simulations predict solvent compatibility and stability of intermediates .
- Degradation analysis : Molecular dynamics (MD) simulations assess hydrolytic susceptibility of the difluoromethoxy group under varying pH conditions .
- Feedback loops : Combine computational predictions with experimental validation (e.g., HPLC monitoring) to refine reaction conditions iteratively .
Basic: Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?
Answer:
Key techniques :
Advanced: How can researchers resolve discrepancies in ¹H/¹⁹F NMR data caused by fluorine’s magnetic anisotropy?
Answer:
Fluorine’s strong electronegativity and quadrupolar effects complicate spectral interpretation:
- Decoupling techniques : Use ¹H{¹⁹F} decoupling to simplify splitting patterns in adjacent protons .
- Comparative analysis : Reference analogous compounds (e.g., 2-[3-(difluoromethoxy)phenyl]acetic acid) to assign peaks .
- Dynamic NMR : Variable-temperature studies distinguish conformational exchange broadening from scalar coupling .
Advanced: What strategies mitigate hydrolytic degradation of the formamido group during biological assays?
Answer:
The formamido bond is prone to hydrolysis in aqueous media. Mitigation strategies include:
- pH optimization : Conduct assays in mildly acidic buffers (pH 4–6) to slow base-catalyzed hydrolysis .
- Stabilizing additives : Use cyclodextrins or surfactants (e.g., Tween-80) to encapsulate the compound .
- Structural analogs : Replace the formamido group with a urea or sulfonamide moiety for enhanced stability .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Enzyme inhibition studies : Acts as a scaffold for designing inhibitors targeting acetylcholinesterase or carbonic anhydrase due to its fluorine-rich aromatic core .
- Prodrug development : The acetic acid moiety facilitates conjugation with bioactive molecules (e.g., NSAIDs) for improved solubility .
- Fluorine labeling : ¹⁹F NMR-active groups enable tracking in metabolic studies .
Advanced: How should researchers design bioactivity studies to evaluate enzyme inhibition mechanisms?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target enzymes (e.g., COX-2) .
- In vitro assays :
- Fluorimetric assays : Monitor enzyme activity via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .
- IC₅₀ determination : Perform dose-response curves with triplicate measurements to ensure reproducibility .
- Contradiction resolution : If IC₅₀ values conflict across studies, validate purity (>95% by HPLC) and assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
Advanced: What analytical approaches validate batch-to-batch consistency in synthetic preparations?
Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (retention time: 8–10 min) .
- Thermogravimetric analysis (TGA) : Confirm residual solvent content <0.5% w/w .
- Elemental analysis : Match C, H, N, F percentages to theoretical values (±0.3% tolerance) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hydrofluoric acid risk : Degradation under extreme conditions may release HF. Use PPE (neoprene gloves, face shield) and neutralize spills with calcium gluconate gel .
- Storage : Store desiccated at −20°C in amber vials to prevent photodegradation .
Advanced: How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?
Answer:
- Core modifications : Synthesize analogs with trifluoromethoxy (–OCF₃) or methoxy (–OCH₃) groups to compare electronic effects on bioactivity .
- Substituent positioning : Compare meta- vs. para-substituted phenyl rings to assess steric and electronic influences .
- Data correlation : Use multivariate analysis (e.g., PCA) to correlate logP, pKa, and IC₅₀ values with structural features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
